molecular formula C10H14N2O B2368543 N-[(Oxolan-3-yl)methyl]pyridin-2-amine CAS No. 1183255-66-4

N-[(Oxolan-3-yl)methyl]pyridin-2-amine

Cat. No.: B2368543
CAS No.: 1183255-66-4
M. Wt: 178.235
InChI Key: OILXFZQHHHJPEO-UHFFFAOYSA-N
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Description

N-[(Oxolan-3-yl)methyl]pyridin-2-amine is a pyridine derivative featuring a tetrahydrofuran (oxolane) moiety linked via a methylene group to the pyridin-2-amine core. This compound is structurally characterized by its heterocyclic aromatic pyridine ring and the oxygen-containing oxolane substituent, which may enhance solubility and bioavailability compared to simpler pyridine derivatives .

Properties

IUPAC Name

N-(oxolan-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-5-11-10(3-1)12-7-9-4-6-13-8-9/h1-3,5,9H,4,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILXFZQHHHJPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183255-66-4
Record name N-[(oxolan-3-yl)methyl]pyridin-2-amine
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Chemical Reactions Analysis

Types of Reactions: N-[(Oxolan-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridin-2-amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H14N2O
Molecular Weight : 178.23 g/mol
Structure : The compound features a pyridine ring attached to an oxolane moiety through a methyl linkage, which is critical for its reactivity and biological interactions.

Scientific Research Applications

N-[(Oxolan-3-yl)methyl]pyridin-2-amine has several notable applications:

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, facilitating various chemical reactions including substitutions and couplings.

Biology

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development.

Medicine

  • Therapeutic Potential : Investigated for its potential as an anticancer agent, particularly against receptor tyrosine kinases involved in cancer progression.

Anticancer Activity

A study examined the cytotoxic effects of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Findings : The compound exhibited significant inhibitory activity, with up to 92% inhibition against EGFR at low concentrations.

In Vitro Studies

In vitro assays demonstrated that this compound effectively reduced cell viability in several cancerous cell lines:

Cell LineViability Reduction (%)
MCF-785
A54978

Docking Studies

Molecular docking studies predicted the binding affinity of this compound with key protein targets involved in tumor growth:

Protein TargetBinding Affinity (kcal/mol)
EGFR-9.5
ALK-8.7

Mechanism of Action

The mechanism of action of N-[(Oxolan-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Pyridin-2-amine derivatives are a versatile class of compounds with diverse biological activities. The substituent at the N-position of the pyridine ring critically influences their pharmacological profiles. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Weight Key Activities/Applications References
N-[(Oxolan-3-yl)methyl]pyridin-2-amine Oxolane (tetrahydrofuran) Not explicitly stated Potential solubility enhancement, structural similarity to bioactive analogs
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) Oxadiazole-chlorophenyl Calculated ~345 Anticancer (selective against HOP-92 NSCLC)
N-[decyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine (12) Decyl-dimethylaminoethyl 306 FAK scaffold inhibitor (targeting FAK–VEGF pathway)
N-(2-hydroxylbenzylidene)pyridin-2-amine Salicylaldehyde Schiff base Calculated ~215 Antimicrobial (vs. S. aureus, E. coli)
Pexidartinib (Turalio) Pyrrolopyridine-trifluoromethyl 471.3 (HCl salt) Tyrosine kinase inhibitor (CSF1R-targeted, approved for TGCT)

Key Structural and Pharmacological Differences

  • Substituent Effects: Oxolane vs. Oxadiazole: The oxolane group in this compound provides a saturated oxygen-containing ring, which may improve metabolic stability compared to the oxadiazole moiety in compound 1c, known for its π-π stacking interactions in kinase binding . Alkyl vs. Aromatic Chains: Long alkyl chains (e.g., compound 12) enhance lipophilicity and membrane permeability, favoring kinase inhibition, while aromatic substituents (e.g., 1c) improve target specificity . Schiff Bases: Schiff base derivatives (e.g., salicylaldehyde analogs) exhibit antimicrobial activity due to metal chelation and membrane disruption .
  • Biological Activity :

    • Anticancer activity in oxadiazole derivatives (1c , 1f , 1g ) correlates with electron-withdrawing substituents (e.g., Cl, OMe), enhancing DNA intercalation or kinase inhibition .
    • Pexidartinib’s trifluoromethyl and pyrrolopyridine groups confer potent CSF1R inhibition, a feature absent in simpler pyridin-2-amines .

Biological Activity

N-[(Oxolan-3-yl)methyl]pyridin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an oxolane moiety. The unique structural characteristics of this compound influence its reactivity and interaction with biological targets. The oxolane ring enhances solubility and may affect the compound's pharmacokinetics.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : Investigations into the cytotoxic effects reveal that it may induce apoptosis in certain cancer cell lines, making it a candidate for anticancer drug development .
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, potentially through mechanisms involving oxidative stress reduction .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), with IC50 values indicating effective concentrations for inducing cell death .
  • Neuroprotective Study : A study investigated the neuroprotective potential of the compound in a model of oxidative stress-induced neuronal damage. Results suggested that treatment with this compound significantly reduced neuronal cell death compared to controls, indicating its potential for treating neurodegenerative diseases .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityStructural Features
N-(Tetrahydrofuranyl)methylpyridin-2-amineAntimicrobial, CytotoxicTetrahydrofuran ring instead of oxolane
N-(Methyl)pyridin-2-aminesModerate CytotoxicityLacks oxolane; simpler structure
N-(Cyclopropyl)methylpyridin derivativesVarying Anticancer ActivityDifferent cyclic structure affecting binding

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